molecular formula C13H16O2 B1287826 3-Allyl-4-isopropoxybenzaldehyde CAS No. 915920-48-8

3-Allyl-4-isopropoxybenzaldehyde

Cat. No.: B1287826
CAS No.: 915920-48-8
M. Wt: 204.26 g/mol
InChI Key: NJJRVKDNYKCNQO-UHFFFAOYSA-N
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Description

It belongs to the class of aldehydes and has the molecular formula C13H16O2. This compound is typically used for research purposes and is known for its distinctive structure, which includes an allyl group and an isopropoxy group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-isopropoxybenzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-allylphenol with isopropyl bromide in the presence of a base, followed by oxidation to form the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to meet the required standards .

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The allyl and isopropoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products:

    Oxidation: 3-Allyl-4-isopropoxybenzoic acid.

    Reduction: 3-Allyl-4-isopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Allyl-4-isopropoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products

Mechanism of Action

The mechanism of action of 3-Allyl-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyl and isopropoxy groups may also contribute to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

  • 3-Allyl-4-methoxybenzaldehyde
  • 3-Allyl-4-ethoxybenzaldehyde
  • 3-Allyl-4-butoxybenzaldehyde

Comparison: 3-Allyl-4-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

4-propan-2-yloxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-5-12-8-11(9-14)6-7-13(12)15-10(2)3/h4,6-10H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJRVKDNYKCNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589703
Record name 4-[(Propan-2-yl)oxy]-3-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-48-8
Record name 4-[(Propan-2-yl)oxy]-3-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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